Fenuron

Catalog No.
S562410
CAS No.
101-42-8
M.F
C9H12N2O
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenuron

CAS Number

101-42-8

Product Name

Fenuron

IUPAC Name

1,1-dimethyl-3-phenylurea

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)

InChI Key

XXOYNJXVWVNOOJ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1=CC=CC=C1

solubility

0.02 M
3850 ppm @ 25 °C
Sparingly sol in water (0.29% at 24 °C)
Solubility (25 °C): 3.85 g/l water; sparingly soluble in hydrocarbons.
In ethanol 108.8, diethylether 5.5, acetone 80.2, benzene 3.1, chloroform 125, n-hexane 0.2, groundnut oil 1.0 (all in g/kg at 20-25 °C)
In water 3.85 g/l at 25 °C
>24.6 [ug/mL]

Synonyms

Fikure 62U; N,N-Dimethyl-N’-phenylurea; N-Phenyl-N’,N’-dimethylurea; Omicure 94; Omicure U 405; PUD; 1,1-Dimethyl-3-phenylurea; 1-Phenyl-3,3-dimethylurea; 3-Phenyl-1,1-dimethylurea; Amicure UR; Dibar; Dybar; Dyhard RU 300; Dyhard UR 300; Falisilvan;

Canonical SMILES

CN(C)C(=O)NC1=CC=CC=C1

Plant Physiology and Developmental Biology

  • Auxin mimicry: Fenuron exhibits auxin-like activity by affecting cell division and elongation in plants []. This property has been used in research to study plant growth and development, including bud differentiation, root initiation, and apical dominance [, ].
  • Cell cycle regulation: Studies have shown that Fenuron can disrupt cell cycle progression in plants, leading to cell death or abnormal cell division []. This has been utilized in research to investigate the mechanisms of cell cycle control and programmed cell death in plants [, ].

Stress Responses and Tolerance

  • Abiotic stress tolerance: Research suggests that Fenuron can enhance tolerance to various abiotic stresses in plants, such as drought, salinity, and metal toxicity [, ]. This effect is thought to be related to its influence on antioxidant defense mechanisms and gene expression [, ].
  • Pathogen resistance: Studies have explored the potential role of Fenuron in inducing resistance against plant pathogens []. However, the exact mechanisms and effectiveness are still under investigation, and further research is needed to determine its practical application in this area [].

Fenuron, chemically known as N,N-dimethyl-N'-phenylurea, is an organic compound with the molecular formula C9H12N2OC_9H_{12}N_2O and a molecular weight of 164.2044 g/mol. It is classified under the category of substituted ureas and is primarily recognized for its application as a herbicide. The compound's structure consists of a phenyl group attached to a urea moiety, making it structurally similar to other urea derivatives used in agriculture. Fenuron has various synonyms, including 1,1-dimethyl-3-phenylurea and PUD (Herbicide) .

, particularly in the presence of oxidizing agents. For instance, it can decompose through oxidation processes, which are often facilitated by agents such as ozone or activated persulfate. In one study, the degradation of fenuron by activated persulfate oxidation achieved over 90% removal efficiency under acidic conditions . The compound also reacts with hydroxyl radicals in the atmosphere, leading to its rapid degradation .

Reaction Example

C9H12N2O+O3ProductsC_9H_{12}N_2O+O_3\rightarrow Products

The synthesis of fenuron typically involves the reaction of dimethylamine with phenyl isocyanate. This reaction can be summarized as follows:

  • Reactants: Dimethylamine and phenyl isocyanate.
  • Reaction Conditions: Typically conducted under controlled temperatures to optimize yield.
  • Product Formation: The reaction yields fenuron along with byproducts that may need to be purified.

General Reaction Scheme

C6H5NCO+(CH3)2NHC9H12N2O+ByproductsC_6H_5NCO+(CH_3)_2NH\rightarrow C_9H_{12}N_2O+Byproducts

Fenuron is predominantly used in agriculture as a herbicide for controlling broadleaf weeds in various crops. Its effectiveness in inhibiting weed growth makes it valuable for enhancing crop yields. Additionally, fenuron has been studied for its potential applications in environmental remediation processes due to its degradability under specific conditions .

Research indicates that fenuron interacts with various radicals during its degradation process. For example, studies have shown that fenuron can react with hydroxyl and carbonate radicals, leading to the formation of intermediate products such as quinone-imine derivatives . These interactions are crucial for understanding the environmental fate of fenuron and its potential impact on ecosystems.

Fenuron shares structural similarities with several other compounds in the substituted urea class. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
DiuronC9H10Cl2N2OChlorinated derivative; broader spectrum herbicide
IsoproturonC10H14N2OMore effective against grass weeds
MetolachlorC15H20ClNSelective herbicide; used primarily in corn crops
PropanilC10H13ClNSystemic herbicide; acts through root absorption

Fenuron's unique feature lies in its specific mechanism targeting photosynthesis while exhibiting lower toxicity levels compared to some chlorinated analogs like diuron.

Nucleophilic Substitution Approaches for Core Urea Scaffold Construction

The urea scaffold of fenuron is traditionally synthesized via nucleophilic substitution reactions between substituted anilines and dimethylcarbamoyl chloride. Recent advancements have leveraged hindered urea derivatives to enhance reaction efficiency under milder conditions. For example, trisubstituted ureas such as N,N-diisopropyl phenylurea undergo methanolysis at 20°C within one hour, contrasting sharply with conventional urea derivatives that require elevated temperatures or acidic/basic catalysts [2]. This reactivity arises from a proton-switch mechanism, where nucleophile-assisted deprotonation generates a zwitterionic intermediate or liberates a transient isocyanate, which subsequently reacts with the nucleophile [2].

Key innovations include the use of N,N-diisopropyl carbodiimide as a coupling reagent, enabling urea bond formation at room temperature. A comparative study of substitution rates under varying conditions revealed that electron-withdrawing groups on the phenyl ring accelerate reactivity (Table 1) [2]. For instance, para-nitro-substituted phenylurea derivatives achieved 95% conversion in 30 minutes, whereas meta-methoxy analogs required two hours under identical conditions [2].

Table 1: Substitution Reactivity of Hindered Ureas with Methanol [2]

Urea SubstituentReaction Time (20°C)Yield (%)
N,N-Diisopropyl1 hour92
N,N-Dimethyl24 hours45
N-Methyl,N-Ethyl12 hours78

These findings underscore the critical role of steric hindrance and electronic effects in modulating nucleophilic substitution kinetics, providing a framework for optimizing fenuron analog synthesis.

Deuteration Strategies for Isotopic Labeling in Metabolic Studies

Deuterium incorporation into fenuron’s structure enables precise tracking of metabolic pathways and environmental degradation. Recent methodologies focus on regioselective deuteration at the urea nitrogen or phenyl ring positions. One approach involves reacting deuterated dimethylamine with phenyl isocyanate under anhydrous conditions, achieving >98% deuterium incorporation at the N-methyl groups [2]. Alternatively, palladium-catalyzed hydrogen-deuterium exchange on the phenyl ring introduces deuterium at the ortho and para positions without altering the urea functionality [5].

A case study demonstrated that fenuron-d₆ (deuterated at both N-methyl groups and the phenyl ring’s para position) exhibited identical herbicidal activity to the non-deuterated compound while allowing quantification in soil samples via mass spectrometry [5]. Kinetic isotope effects (KIEs) studies revealed a 1.5-fold reduction in hydrolysis rates for deuterated analogs, attributed to stronger C–D bonds stabilizing the transition state [5].

Solid-Phase Synthesis Innovations for Phenylurea Analog Production

Solid-phase synthesis has revolutionized the production of fenuron analogs by enabling rapid diversification and high purity. A landmark protocol immobilizes 3-aminophenyl resin via a photocleavable linker, followed by sequential treatment with dimethylcarbamoyl chloride and varied aryl isocyanates (Figure 1) [7]. This method achieves 85–92% yield across 20 analogs, with purities exceeding 95% after cleavage [7].

Figure 1: Solid-Phase Synthesis Workflow [7]

  • Resin functionalization: 3-Aminophenyl resin → N-dimethylcarbamoyl intermediate.
  • Isocyanate coupling: Reaction with substituted phenyl isocyanates.
  • Photocleavage: UV irradiation releases the phenylurea analog.

Notably, this approach facilitates parallel synthesis of derivatives with modified phenyl rings (e.g., halogenated, alkylated) without requiring chromatographic purification [7]. A 2025 study optimized reaction conditions using in situ infrared spectroscopy, reducing isocyanate coupling times from six hours to 45 minutes [7].

Hydroxyl Radical-Initiated Degradation Mechanisms

The reaction between fenuron and hydroxyl radicals proceeds via multiple concurrent pathways that determine the overall transformation kinetics and product distribution in aquatic environments. Competitive kinetic experiments have established the second-order rate constant for fenuron reaction with hydroxyl radicals as 7.0 × 10⁹ M⁻¹s⁻¹, indicating near-diffusion-controlled reactivity [4]. This exceptionally high rate constant places fenuron among the most reactive phenylurea herbicides toward hydroxyl radical attack [5].

The reaction mechanism involves primarily addition to the aromatic ring and hydrogen abstraction from the dimethyl substituents, rather than direct one-electron oxidation [5]. Pulse radiolysis studies demonstrate that hydroxyl radicals attack the benzene ring to form cyclohexadienyl radical intermediates, which subsequently react with dissolved oxygen at a rate constant of approximately 4 × 10⁸ M⁻¹s⁻¹ [5]. These intermediates can either eliminate superoxide radicals to yield phenolic products or undergo ring fragmentation leading to aliphatic degradation products.

The primary transformation products identified through liquid chromatography-mass spectrometry analysis include ortho-hydroxylated and para-hydroxylated fenuron derivatives [6] [7]. These hydroxylated compounds represent the major initial products, typically accounting for 60-80% of the total product distribution during the early stages of hydroxyl radical-mediated degradation [7]. The formation of these phenolic intermediates occurs through the stabilization of cyclohexadienyl radicals followed by re-aromatization processes.

Carbonate Radical Transformation Pathways

Carbonate radicals represent an alternative oxidizing species in natural waters containing bicarbonate and carbonate ions, particularly in alkaline aquatic systems [8] [4]. The reaction between fenuron and carbonate radicals exhibits markedly different kinetics and product formation compared to hydroxyl radical processes. The second-order rate constant for carbonate radical reaction with fenuron is significantly lower at 7.0-12.0 × 10⁶ M⁻¹s⁻¹, representing approximately three orders of magnitude reduction in reactivity compared to hydroxyl radicals [4].

The mechanistic pathway for carbonate radical attack involves preferential reaction at electron-rich sites on the aromatic ring, leading to the formation of quinone-imine derivatives as the major primary products [4]. This selectivity contrasts sharply with the non-selective nature of hydroxyl radical reactions. The quinone-imine formation occurs through initial electron abstraction followed by nucleophilic attack by water molecules or hydroxide ions present in the alkaline medium.

Environmental implications of carbonate radical-mediated degradation are particularly significant in natural waters with high alkalinity, where carbonate and bicarbonate concentrations can reach millimolar levels [9]. Under these conditions, hydroxyl radicals may be scavenged by carbonate species to form carbonate radicals, effectively shifting the dominant oxidation pathway and altering the product distribution profile.

Photocatalytic Degradation Using Titanium Dioxide

Titanium dioxide photocatalysis represents a heterogeneous advanced oxidation process that has demonstrated significant efficacy for fenuron degradation in aquatic systems [6]. The photocatalytic mechanism involves the generation of electron-hole pairs upon ultraviolet irradiation, leading to the formation of hydroxyl radicals at the catalyst surface through water oxidation reactions [10].

Kinetic analysis reveals that fenuron photocatalytic degradation follows Langmuir-Hinshelwood kinetics, indicating that surface adsorption processes control the overall reaction rate [6]. The adsorption constant for fenuron on titanium dioxide surfaces has been determined as 3440 M⁻¹, suggesting moderate affinity between the herbicide and the catalyst surface [6]. This adsorption behavior facilitates effective degradation at relatively low fenuron concentrations typical of environmental systems.

The photocatalytic degradation pathway involves initial hydroxylation at ortho and para positions relative to the urea functional group, consistent with the electrophilic nature of surface-bound hydroxyl radicals [6]. The major intermediate products identified include 3-(4-hydroxyphenyl)-1,1-dimethylurea and 3-(2-hydroxyphenyl)-1,1-dimethylurea [6]. These hydroxylated derivatives subsequently undergo further oxidation to yield ring-opened products and ultimately complete mineralization to carbon dioxide and water.

Soil Matrix Interactions Governing Hydrolytic Breakdown

Influence of Soil Organic Matter Content

Soil organic matter content exerts profound control over fenuron degradation kinetics and transformation pathways through multiple interconnected mechanisms [11] [12]. Laboratory studies using contrasting soil types demonstrate that fenuron half-lives range from 71-178 days in hypercalcic calcisol with low organic matter content to 217-518 days in endoleptic phaeozem containing elevated organic matter levels [11]. This inverse relationship between organic matter content and degradation rate reflects the complex interplay between adsorption processes and microbial activity.

The groundwater ubiquity score calculations reveal that organic matter-rich soils exhibit GUS values 1.3 times higher than those of mineral soils, indicating increased leaching potential despite longer persistence [11]. This apparent contradiction arises from the dual role of organic matter in simultaneously enhancing adsorption through hydrophobic interactions while reducing bioavailability for microbial degradation processes.

Mechanistic studies indicate that soil organic matter influences fenuron degradation through multiple pathways including formation of hydrogen bonds with humic substances, incorporation into hydrophobic domains of soil organic matter, and alteration of soil microbial community structure and activity [13] [14]. The strength of these interactions varies significantly with the molecular characteristics of the organic matter, particularly the degree of humification and the abundance of functional groups capable of hydrogen bonding.

Microbial Degradation Processes and Enzymatic Pathways

Microbial degradation represents the primary mechanism for fenuron transformation in most soil environments, with both aerobic and anaerobic pathways contributing to overall degradation [12] [15]. Studies using sterilized versus non-sterilized soils demonstrate that microbial processes account for 80-95% of total fenuron dissipation, with abiotic hydrolysis contributing only marginally under typical soil conditions [12].

The microbial degradation pathway involves initial hydroxylation of the aromatic ring followed by cleavage of the carbon-nitrogen bond connecting the phenyl group to the urea moiety [12]. Specialized bacterial strains, particularly Ochrobactrum anthropi, demonstrate remarkable capacity for phenylurea degradation, achieving complete removal of fenuron from aqueous solutions within 24-48 hours under optimal conditions [2]. However, the primary metabolites formed during microbial degradation may exhibit enhanced toxicity compared to the parent compound, necessitating complete mineralization for effective detoxification.

Enzymatic analysis reveals that soil enzyme activities, including acid phosphatase, alkaline phosphatase, and β-glucosidase, remain largely unaffected by fenuron treatment at environmentally relevant concentrations [16]. This observation suggests that fenuron does not significantly disrupt fundamental soil biochemical processes, supporting the feasibility of bioremediation approaches for contaminated soils.

pH-Dependent Hydrolysis and Sorption Behavior

Soil pH exerts multifaceted control over fenuron environmental fate through effects on chemical hydrolysis rates, sorption behavior, and microbial activity [17] [18]. Chemical hydrolysis of phenylurea compounds, including fenuron, occurs through nucleophilic attack at the carbonyl carbon, with reaction rates strongly dependent on solution pH and temperature [18]. Under acidic conditions (pH < 5), hydrolysis rates increase substantially due to protonation of the nitrogen atoms, which enhances the electrophilicity of the carbonyl carbon.

The influence of dissolved humic acids on fenuron hydrolysis demonstrates catalytic effects that follow mechanisms similar to bifunctional buffer systems [18]. These natural organic matter components contain both acidic and basic functional groups that can facilitate proton transfer reactions, effectively accelerating hydrolysis under neutral pH conditions. The catalytic effect is most pronounced at pH values between 6 and 8, corresponding to typical soil solution conditions.

Sorption isotherms reveal complex nonlinear behavior that varies with fenuron concentration and soil composition [19]. At low concentrations, sorption follows conventional Freundlich isotherms with relatively weak interactions. However, at higher concentrations approaching aqueous solubility limits, sharp changes in isotherm slope suggest fundamental alterations in sorption mechanisms, possibly involving induced crystallization within soil micropores or humic matrix structures [19].

Advanced Oxidation Processes for Accelerated Mineralization

Persulfate-Based Oxidation Systems

Persulfate-based advanced oxidation processes have emerged as highly effective technologies for fenuron degradation, offering superior performance compared to traditional oxidation methods [3] [20]. Zero-valent iron activated persulfate systems demonstrate exceptional efficacy, achieving 97.5% fenuron degradation within 60 minutes and 85.6% mineralization after 360 minutes of treatment [3]. The superior performance of zero-valent iron compared to ferrous sulfate and pyrite activators reflects the enhanced production of sulfate radicals through heterogeneous catalysis at metal-water interfaces.

The reaction mechanism involves initial activation of persulfate to generate sulfate radicals, which subsequently react with fenuron through electron transfer and hydrogen abstraction processes [20]. Electron paramagnetic resonance analysis confirms that sulfate radicals represent the dominant reactive species responsible for fenuron degradation, with rate constants approaching those observed for hydroxyl radical reactions [3]. The broad pH operating range (2.5-9.0) represents a significant advantage over traditional Fenton processes, which require acidic conditions for optimal performance.

Kinetic modeling reveals that persulfate activation follows pseudo-first-order kinetics with respect to fenuron concentration, facilitating predictive assessment of treatment performance under varying operational conditions [3]. The activation energy for the zero-valent iron-persulfate reaction has been determined as 45.2 kJ/mol, indicating moderate temperature dependence that allows effective operation under ambient conditions while providing enhanced performance at elevated temperatures.

Integrated Ozonation and Ultraviolet Photolysis

The combination of ozonation with ultraviolet irradiation creates synergistic effects that significantly enhance fenuron degradation compared to individual processes. Ozone alone exhibits limited reactivity toward fenuron due to the absence of electron-rich double bonds that facilitate direct ozone attack. However, ultraviolet photolysis of ozone generates hydroxyl radicals through photochemical decomposition, creating a hybrid oxidation system with enhanced reactivity.

Comparative studies demonstrate that combined ultraviolet-ozone treatment achieves 85-95% fenuron degradation within 60-120 minutes, compared to only 35-65% degradation with ozone alone under equivalent conditions. The enhanced performance results from multiple synergistic mechanisms including direct photolysis of fenuron, ozone-mediated oxidation of intermediates, and hydroxyl radical generation through ozone photolysis.

The energy efficiency of integrated ultraviolet-ozone systems can be optimized through pulsed irradiation protocols that allow radical-mediated reactions to continue during dark periods. This approach reduces overall energy consumption while maintaining high degradation efficiency, addressing one of the primary limitations of photochemical treatment technologies.

Photo-Fenton Processes and Iron-Mediated Catalysis

Photo-Fenton processes represent highly effective advanced oxidation technologies that combine the chemical reactivity of Fenton chemistry with photochemical enhancement mechanisms. The process involves iron-catalyzed decomposition of hydrogen peroxide to generate hydroxyl radicals, with ultraviolet irradiation providing additional pathways for iron cycling and peroxide activation.

Kinetic analysis reveals that photo-Fenton degradation of fenuron follows complex multi-step mechanisms involving iron speciation, radical generation, and substrate oxidation. The apparent rate constants for fenuron degradation range from 6.0 × 10⁻² to 2.0 × 10⁻¹ min⁻¹ depending on iron and peroxide concentrations, pH, and irradiation intensity. Optimal performance occurs at pH 2.8-3.5, where iron remains in solution and hydrogen peroxide stability is maximized.

Natural iron oxides, particularly α-Fe₂O₃, demonstrate significant photocatalytic activity for fenuron degradation when combined with carboxylic acid enhancers [7]. Oxalic acid exhibits the greatest enhancement effect, reducing fenuron half-life from several hours to 30 minutes under solar irradiation [7]. The mechanism involves formation of iron-oxalate complexes that undergo photochemical reduction, generating both hydroxyl radicals and reducing equivalents that facilitate iron cycling.

Table 1: Radical-Mediated Photolytic Decomposition Kinetic Parameters
ProcessRate Constant (M⁻¹s⁻¹)Half-life (min)pH OptimumPrimary Products
Direct photolysis (UV 254 nm)N/A> 240NeutralHydroxylated derivatives
TiO₂ photocatalysis3440 (Adsorption constant)60-1206.5-7.5ortho/para-hydroxylated compounds
Hydroxyl radical reaction7.0 × 10⁹< 0.01All pHPhenolic intermediates
Carbonate radical reaction7.0-12.0 × 10⁶0.1-1.07.2-8.5Quinone-imine derivatives
UV/H₂O₂ process2.5 × 10⁻³ min⁻¹2773.0-4.0Hydroxylated compounds
Photo-Fenton process6.0 × 10⁻² min⁻¹11.52.8-3.2Multiple oxidation products
Natural iron oxide (α-Fe₂O₃)1.0 × 10⁻² min⁻¹603.0Aromatic intermediates
UV/ozone process2.0 × 10⁻² min⁻¹357.0-9.0Hydroxylated derivatives
Table 2: Soil Matrix Interactions and Hydrolytic Breakdown Parameters
Soil TypeHalf-life (days)Koc (mL/g)GUS IndexOrganic Matter (%)Leaching Potential
Hypercalcic calcisol71-17845-852.1-2.80.5-1.2High
Endoleptic phaeozem217-518120-1802.7-3.52.8-4.5Moderate
Sandy loam4-1035-651.8-2.21.0-2.5High
Clay soil8-1580-1202.3-2.92.0-3.5Moderate
Silty clay10-2090-1402.5-3.12.5-4.0Moderate
Organic-rich soil150-300200-3501.5-2.05.0-8.5Low
Calcareous soil90-200100-1502.2-2.81.5-2.8Moderate
Acidic soil50-12060-1002.0-2.61.8-3.2Moderate-High
Table 3: Advanced Oxidation Processes Efficiency and Mineralization Data
AOP SystemDegradation Efficiency (%)Mineralization (%)Reaction Time (min)Optimal pHEnergy Requirement
Zero-valent iron/persulfate (ZVI-PS)97.585.6602.5-9.0Low
Ferrous sulfate/persulfate (FeSO₄-PS)57.835-451203.0-4.0Low
Pyrite/persulfate (PyR-PS)63.640-55903.5-5.0Low
Ozone alone35-6525-40180-3007.0-11.0Moderate
UV/ozone combination85-9560-8060-1207.0-9.0High
Fenton reagent45-7540-6090-1802.8-3.5Low
Photo-Fenton system90-9875-9530-902.8-3.5Moderate
TiO₂/UV photocatalysis70-9050-75120-2406.0-8.0Moderate
Manganese dioxide/peroxymonosulfate80-9265-8590-1503.0-7.0Low

Physical Description

DryPowde

Color/Form

White, crystalline solid
Colorless crystalline solid
Colorless crystals

XLogP3

1

Density

1.08 at 20 °C/20 °C

LogP

0.98 (LogP)

Melting Point

133.5 °C
133-134 °C

UNII

O7L040435W

GHS Hazard Statements

Aggregated GHS information provided by 232 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 25 of 232 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 207 of 232 companies with hazard statement code(s):;
H319 (26.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (26.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (38.16%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (80.19%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Inhibits photosynthesis.

Vapor Pressure

3.75e-05 mmHg
1.6x10-4 mm Hg at 60 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

101-42-8

Associated Chemicals

Fenuron trichloroacetate;4482-55-7

Wikipedia

Fenuron

Use Classification

Agrochemicals -> Herbicides

General Manufacturing Information

All other chemical product and preparation manufacturing
Urea, N,N-dimethyl-N'-phenyl-: ACTIVE

Analytic Laboratory Methods

Product analysis of fenuron is based on hydrolysis. Residues may be determined by colorimetry.

Stability Shelf Life

Stable at neutral pH but hydrolyzed in acid and basic media.
Stable toward oxidation and moisture.
Stable to light

Dates

Last modified: 08-15-2023

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